吡咯烷-2,3-二羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

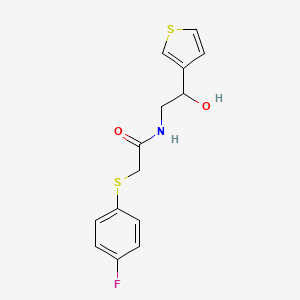

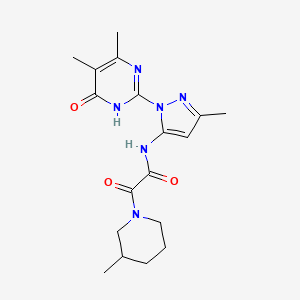

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound that can be synthesized through various chemical processes. It is a derivative of pyrrolidine, which is a five-membered lactam structure, and it contains two carboxylic acid groups at the 2 and 3 positions on the pyrrolidine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been explored in several studies. For instance, a five-step synthesis of marine natural product (2S,5S)-pyrrolidine-2,5-dicarboxylic acid starting from methyl ester of BOC-protected (S)-proline has been described, which includes stereoselective electrochemical oxidation and S N 2-substitution . Another study reports the synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives, which are useful in biomedical applications due to their low intrinsic polarity . Additionally, a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been used to synthesize 2,3-disubstituted pyrrolidines and piperidines .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be quite complex, with various substituents affecting the overall conformation and properties of the molecule. The 2,2-disubstituted pyrrolidine-4-carboxylic acid residues display discrete conformational preferences, which are significant for their potential use in foldamers . The stereochemistry of the substituents, as seen in the synthesis of 2,3-disubstituted pyrrolidines, is also crucial, with a trans relationship between the C-2 and C-3 substituents being exclusively obtained .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions. The synthesis of 2,3-disubstituted pyrrolidines involves oxidative decarboxylation and beta-iodination, which introduces iodine at the 3-position of the ring . The products of such reactions can be further manipulated to yield bicyclic systems present in many natural products. The synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid involves an S N 2-substitution reaction, which is a common nucleophilic substitution reaction in organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,3-dicarboxylic acid hydrochloride would be influenced by the presence of the carboxylic acid groups and the pyrrolidine ring. The carboxylic acid groups can participate in hydrogen bonding, which can affect the solubility and reactivity of the compound. The pyrrolidine ring can confer rigidity to the molecule, influencing its conformational stability. The studies provided do not directly address the physical and chemical properties of pyrrolidine-2,3-dicarboxylic acid hydrochloride, but they do provide insights into the properties of related compounds .

科学研究应用

自组装和金属有机框架(MOFs)

研究表明,吡咯烷-2,3-二羧酸盐酸盐,或结构相关化合物,能够参与镧系螺旋配位聚合物的自组装,形成3D金属有机框架结构。这些结构以其独特的螺旋链和三维框架为特征,可以通过金属离子和反应条件的选择进行定制 (Ghosh & Bharadwaj, 2004)。

纳米管状结构和开放框架

进一步的研究表明,La(III)的配位聚合物可以形成成束的无限纳米管,并在特定条件下转化为开放框架结构。这些转化对于开发具有潜在应用于催化、气体储存和分离技术的新材料至关重要 (Ghosh & Bharadwaj, 2005)。

理论模拟和结构分析

对与2,3-吡啶二羧酸配位的锌(II)配合物的研究展示了理论模拟和结构分析在理解配位复合物内相互作用方面的重要性。这些见解对于设计具有特定电子和结构性能的材料至关重要 (Soudani et al., 2020)。

萃取和分离技术

研究了使用无毒溶剂提取吡啶-3-羧酸,突出了吡咯烷-2,3-二羧酸盐酸盐及相关化合物在提高制药和生物化工行业分离过程效率和环保性方面的相关性 (Kumar & Babu, 2009)。

发光性能和传感应用

对与吡啶-2,6-二羧酸形成的Pr(III)和Eu(III)金属有机框架聚合物的研究揭示了它们的合成、结构和发光性能。这些发现暗示了在传感和基于发光技术的应用中的潜在应用 (Yang et al., 2012)。

作用机制

Target of Action

Pyrrolidine-2,3-dicarboxylic acid hydrochloride is a compound that has been studied for its potential biological activity Compounds with a pyrrolidine ring have been reported to interact with various targets, including the chemokine receptor cxcr4 .

Mode of Action

It is known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that Pyrrolidine-2,3-dicarboxylic acid hydrochloride may interact with its targets in a specific manner, leading to changes in their function.

Biochemical Pathways

Compounds containing a pyrrolidine ring have been shown to interact with various biochemical pathways . For instance, pyrrolidine-containing derivatives have been designed as antagonists of the chemokine receptor CXCR4, which plays a crucial role in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical properties of a compound, such as its stereochemistry and three-dimensional structure, can be influenced by environmental factors .

安全和危害

When handling Pyrrolidine-2,3-dicarboxylic acid hydrochloride, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces .

未来方向

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

属性

IUPAC Name |

pyrrolidine-2,3-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c8-5(9)3-1-2-7-4(3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENFDRYXDLXALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1706418-84-9 |

Source

|

| Record name | pyrrolidine-2,3-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)